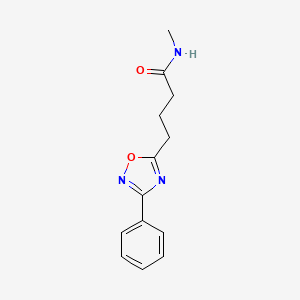![molecular formula C19H22N2O4 B4511762 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B4511762.png)
1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid
Descripción general
Descripción
1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid, also known as AIPP, is an organic compound that has been studied for its potential applications in scientific research. It is a synthetic derivative of the natural product tryptophan, which is an amino acid that is essential for protein synthesis and various other biological processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid is not fully understood, but it is believed to involve the modulation of tryptophan metabolism and the inhibition of tryptophan 2,3-dioxygenase. Tryptophan is an essential amino acid that is converted into various metabolites in the body, including serotonin, kynurenine, and quinolinic acid. These metabolites have diverse physiological and pathological effects, and their levels are tightly regulated by various enzymes and pathways. 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid may interfere with these processes by binding to specific targets and altering their activity.
Biochemical and Physiological Effects:
1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In cultured cells, 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid has been reported to inhibit tryptophan 2,3-dioxygenase activity and reduce the production of kynurenine and other metabolites. In animal models, 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid has been shown to reduce inflammation, improve cognitive function, and inhibit tumor growth. These effects may be related to the modulation of tryptophan metabolism and other pathways that are influenced by tryptophan-derived metabolites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid has several advantages for use in laboratory experiments, including its synthetic accessibility, its stability, and its potential selectivity for specific targets. However, there are also some limitations to its use, including its relatively low potency and its potential for off-target effects. Additionally, the effects of 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid may be influenced by various factors, such as cell type, metabolic state, and experimental conditions, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid and related compounds. One area of interest is the development of more potent and selective inhibitors of tryptophan 2,3-dioxygenase for use in cancer immunotherapy. Another area of interest is the investigation of the effects of 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid on other tryptophan-derived metabolites, such as serotonin and quinolinic acid, and their potential roles in various physiological and pathological processes. Additionally, the use of 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid as a tool for studying tryptophan metabolism and its effects on brain function and behavior may lead to new insights into the mechanisms underlying mood disorders and other neuropsychiatric conditions.
Aplicaciones Científicas De Investigación
1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid has been used as a tool to study the role of tryptophan metabolism in the brain and the effects of tryptophan depletion on mood and behavior. In cancer biology, 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid has been investigated as a potential inhibitor of the enzyme tryptophan 2,3-dioxygenase, which plays a key role in tumor immune evasion. In drug discovery, 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid has been used as a starting point for the development of new tryptophan-derived compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
1-[3-(3-acetylindol-1-yl)propanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)16-12-21(17-5-3-2-4-15(16)17)11-8-18(23)20-9-6-14(7-10-20)19(24)25/h2-5,12,14H,6-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDLZRVPHFYPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B4511685.png)
![N-phenyl-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4511693.png)



![N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B4511723.png)

![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4511739.png)
![N-(3-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511741.png)
![5-tert-butyl-3-(4-methylphenyl)-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4511749.png)
![N-1H-indol-5-yl-2-{[(6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B4511758.png)
![6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4511770.png)
![N-(3,4-dichlorophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511775.png)